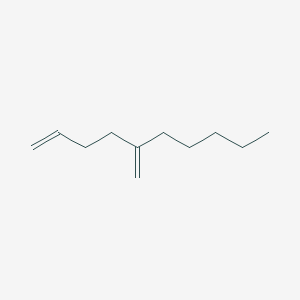

5-Methylidenedec-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

526208-09-3 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

5-methylidenedec-1-ene |

InChI |

InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h5H,2-4,6-10H2,1H3 |

InChI Key |

KWPWMPCMTGLVMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C)CCC=C |

Origin of Product |

United States |

Mechanistic Investigations of 5 Methylidenedec 1 Ene Reactivity

Exploration of Electrophilic Addition Pathways of 5-Methylidenedec-1-ene

No specific studies on the electrophilic addition reactions involving 5-methylidenedec-1-ene have been found in the current body of scientific literature. Therefore, a discussion of the regioselectivity and stereoselectivity of such reactions, or the formation of potential intermediates, cannot be provided at this time.

Radical Mediated Transformations Involving 5-Methylidenedec-1-ene

There is no available research on radical-mediated transformations of 5-methylidenedec-1-ene. Consequently, information regarding reaction initiation, propagation, and termination steps, as well as the structure of any resulting products, is not available.

Pericyclic Reactions of 5-Methylidenedec-1-ene (e.g., Diels-Alder, Ene Reactions)

A review of the literature did not yield any studies on the participation of 5-methylidenedec-1-ene in pericyclic reactions such as Diels-Alder or ene reactions.

Intramolecular Cyclization Studies of 5-Methylidenedec-1-ene

There are no documented intramolecular cyclization studies specifically investigating 5-methylidenedec-1-ene.

Investigation of Stereochemical Outcomes in Reactions of 5-Methylidenedec-1-ene

Without any documented reactions of 5-methylidenedec-1-ene, there is no information available regarding the stereochemical outcomes of its transformations.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in the Study of 5 Methylidenedec 1 Ene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-Methylidenedec-1-ene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For a molecule with the complexity of 5-Methylidenedec-1-ene, one-dimensional (1D) ¹H and ¹³C NMR spectra offer a foundational understanding of the structure. The ¹H NMR spectrum would display signals corresponding to the different types of protons, including the terminal vinyl group (CH₂=CH-), the exocyclic methylidene group (=CH₂), the allylic protons, and the aliphatic chain protons. Similarly, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom, including the sp² hybridized carbons of the two double bonds and the sp³ hybridized carbons of the alkyl chain.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are on adjacent carbons. This would allow for the tracing of the entire carbon backbone from the terminal vinyl group through the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate proton signals with the carbon atoms to which they are directly attached. This definitively assigns each proton resonance to its corresponding carbon in the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in the confirmation of the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylidenedec-1-ene

| Atom Position | Proton (¹H) Chemical Shift (ppm, predicted) | Carbon (¹³C) Chemical Shift (ppm, predicted) |

|---|---|---|

| 1 (-CH=CH₂) | ~4.9-5.1 | ~114-115 |

| 2 (-CH=CH₂) | ~5.7-5.9 | ~138-139 |

| 3 (-CH₂-) | ~2.0-2.2 | ~30-33 |

| 4 (-CH₂-) | ~2.0-2.2 | ~33-35 |

| 5 (>C=CH₂) | N/A (Quaternary) | ~148-150 |

| 5a (=CH₂) | ~4.7-4.9 | ~110-112 |

| 6 (-CH₂-) | ~2.0-2.2 | ~30-33 |

| 7-9 (-CH₂-) | ~1.2-1.4 | ~22-32 |

| 10 (-CH₃) | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 5-Methylidenedec-1-ene

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. utdallas.edu Absorption of infrared radiation excites molecular vibrations such as stretching and bending, providing a characteristic "fingerprint" of the functional groups present. utdallas.eduspcmc.ac.in

For 5-Methylidenedec-1-ene, the IR spectrum would be dominated by absorptions characteristic of its alkene and alkane moieties. Key features would include:

=C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are definitive indicators of the hydrogen atoms attached to the sp² carbons of the double bonds. orgchemboulder.comspectroscopyonline.com

-C-H Stretching: Strong, complex absorptions appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the numerous C-H bonds of the sp³ hybridized carbons in the decene backbone. orgchemboulder.com

C=C Stretching: Moderate intensity peaks in the 1640-1680 cm⁻¹ region signify the carbon-carbon double bond stretches. orgchemboulder.comspectroscopyonline.com Since 5-Methylidenedec-1-ene has two distinct, non-conjugated C=C bonds, two separate peaks may be resolved in this region.

=C-H Bending: The out-of-plane (oop) bending or "wagging" vibrations of the hydrogens on the double bonds give rise to strong and diagnostically useful bands in the 1000-650 cm⁻¹ fingerprint region. spcmc.ac.inorgchemboulder.com Specifically, the terminal vinyl group (-CH=CH₂) is expected to show two strong bands around 990 cm⁻¹ and 910 cm⁻¹, while the geminal disubstituted alkene (>C=CH₂) would exhibit a strong band around 890 cm⁻¹. spcmc.ac.inmsu.edu

Raman spectroscopy, which relies on inelastic scattering of light, is also highly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibrations, which can sometimes be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing complementary data for analysis.

Table 2: Characteristic IR Absorption Frequencies for 5-Methylidenedec-1-ene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (sp²) | 3050 - 3100 | Medium, Sharp |

| C-H Stretch | -C-H (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium to Weak |

| C-H Bend (Out-of-Plane) | -CH=CH₂ (Vinyl) | ~990 and ~910 | Strong |

| C-H Bend (Out-of-Plane) | >C=CH₂ (Geminal) | ~890 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |

Mass Spectrometry (MS) Applications in Characterizing 5-Methylidenedec-1-ene Purity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For the analysis of 5-Methylidenedec-1-ene, MS is used to confirm the molecular weight and to deduce structural information from its fragmentation patterns. wikipedia.orgmsu.edu When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an excellent tool for assessing the purity of a sample. A pure sample will yield a single chromatographic peak corresponding to the mass spectrum of the target compound.

The molecular formula of 5-Methylidenedec-1-ene is C₁₁H₂₀, giving it a molecular weight of approximately 152.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152.

The fragmentation of the molecular ion is often predictable and provides structural clues. gbiosciences.com As energetically unstable radical cations, molecular ions tend to break apart into smaller, more stable fragments. wikipedia.orggbiosciences.com For alkenes, fragmentation is often initiated at sites that lead to the formation of stable, resonance-delocalized allylic cations. chadsprep.com Common fragmentation pathways for long-chain alkanes and alkenes involve the cleavage of C-C bonds, producing series of fragment ions separated by 14 mass units (corresponding to a CH₂ group). msu.edugbiosciences.com

Table 3: Predicted Key Fragments in the Mass Spectrum of 5-Methylidenedec-1-ene

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 152 | [C₁₁H₂₀]⁺ | Molecular Ion (M⁺) |

| 95 | [C₇H₁₁]⁺ | Loss of a butyl radical (•C₄H₉) via allylic cleavage |

| 81 | [C₆H₉]⁺ | Further fragmentation or rearrangement |

| 67 | [C₅H₇]⁺ | Common alkenyl fragment |

| 55 | [C₄H₇]⁺ | Common fragment for alkenes. hidenanalytical.com |

| 41 | [C₃H₅]⁺ | Allyl cation, a very common and stable fragment. hidenanalytical.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Analogues of 5-Methylidenedec-1-ene

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. gdckulgam.edu.in For organic molecules, the most significant absorptions in the standard UV-Vis range (200-800 nm) arise from π → π* electronic transitions in conjugated systems. jove.comlibretexts.org

5-Methylidenedec-1-ene itself, having two isolated (non-conjugated) double bonds, is not expected to show significant absorbance above 200 nm. libretexts.org The π → π* transitions for its isolated chromophores occur at wavelengths below the typical cutoff of most laboratory spectrophotometers. msu.edu

However, UV-Vis spectroscopy becomes highly informative when studying conjugated analogues of this compound. If the double bonds were arranged in a conjugated system (alternating single and double bonds), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. utoronto.ca This decrease in the energy gap means that less energy (i.e., longer wavelength light) is required to induce the π → π* transition. jove.comutoronto.ca

As the extent of conjugation increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths (a bathochromic or red shift), and the intensity of the absorption (molar absorptivity, ε) generally increases (a hyperchromic effect). msu.eduutoronto.ca For highly extended conjugated systems, the λmax can shift into the visible region of the spectrum (400-800 nm), causing the compound to appear colored. jove.com

Table 4: Effect of Conjugation on UV-Vis Absorption Maxima (λmax)

| Compound (Illustrative Examples) | Number of Conjugated C=C Bonds | Approximate λmax (nm) |

|---|---|---|

| Ethene | 1 (Isolated) | ~170 |

| 1,3-Butadiene | 2 | 217 jove.comlibretexts.org |

| 1,3,5-Hexatriene | 3 | 258 libretexts.org |

| β-Carotene | 11 | 452 jove.com |

X-ray Crystallography of Crystalline Derivatives of 5-Methylidenedec-1-ene

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and build an atomic model of the molecule. wikipedia.org

5-Methylidenedec-1-ene, being a non-polar, flexible long-chain hydrocarbon, is likely a liquid at room temperature and would be very difficult to crystallize on its own. Therefore, analysis requires the synthesis of a suitable crystalline derivative. nih.gov This can be achieved through several strategies:

Complexation with a metal: Alkenes can form stable, often crystalline, complexes with transition metals like silver, palladium, or platinum.

Chemical modification: Introducing polar functional groups that promote crystal lattice formation through interactions like hydrogen bonding or strong dipole-dipole forces. For example, creating a derivative containing hydroxyl, carboxyl, or amide groups. mdpi.com

Reaction to form a rigid structure: A conjugated analogue of 5-methylidenedec-1-ene could undergo a Diels-Alder reaction to form a more rigid, cyclic product that is more amenable to crystallization.

Once a suitable crystal is obtained and analyzed, X-ray crystallography provides unparalleled structural detail. wikipedia.org It can unambiguously confirm the molecular connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This data would validate the structures inferred from other spectroscopic methods and reveal the molecule's exact conformation and configuration in the solid state. wikipedia.orgresearchgate.net For example, it would show the precise tetrahedral geometry around the sp³ carbons and the trigonal planar geometry of the sp² carbons. wikipedia.org

Computational and Theoretical Studies on 5 Methylidenedec 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors of 5-Methylidenedec-1-ene

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT provides insights into the electron density distribution, which is fundamental to determining a molecule's energy and other properties. nih.gov For 5-Methylidenedec-1-ene, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting its geometry and a suite of electronic properties that dictate its reactivity. nih.govnih.gov

Key reactivity descriptors derived from DFT calculations for 5-Methylidenedec-1-ene are summarized in the table below. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's stability and reactivity. researchgate.netdntb.gov.ua

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 5-Methylidenedec-1-ene The following data is a theoretical representation and has not been experimentally validated.

| Parameter | Value |

|---|---|

| Energy of HOMO (EHOMO) | -6.20 eV |

| Energy of LUMO (ELUMO) | 0.55 eV |

| HOMO-LUMO Gap (ΔE) | 6.75 eV |

| Ionization Potential (I) | 6.20 eV |

| Electron Affinity (A) | -0.55 eV |

| Electronegativity (χ) | 2.825 eV |

| Chemical Hardness (η) | 3.375 eV |

| Chemical Softness (S) | 0.296 eV-1 |

| Dipole Moment | 0.35 D |

Molecular Dynamics Simulations for Conformational Analysis of 5-Methylidenedec-1-ene

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility and the relative stability of different conformers. mdpi.comresearchgate.net

For 5-Methylidenedec-1-ene, a molecule with significant conformational freedom due to its long alkyl chain and flexible double bonds, MD simulations can identify the most populated conformational states. nih.gov The simulation typically starts with an energy-minimized structure and then simulates the atomic motions over a period of nanoseconds. mdpi.com Analysis of the simulation trajectory, including Root Mean Square Deviation (RMSD) and dihedral angle distributions, reveals the preferred spatial arrangements of the molecule. nih.govmdpi.com

Table 2: Key Conformational Dihedral Angles in 5-Methylidenedec-1-ene from MD Simulations The following data is a theoretical representation and has not been experimentally validated.

| Dihedral Angle | Dominant Angle(s) (degrees) |

|---|---|

| C1-C2-C3-C4 | ~120° (skew) |

| C3-C4-C5-C6 | ~180° (anti), ±60° (gauche) |

| C4-C5-C11-H | Multiple orientations due to free rotation |

| C6-C7-C8-C9 | ~180° (anti) |

Reaction Pathway and Transition State Analysis of 5-Methylidenedec-1-ene Using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, these methods can identify the minimum energy pathways, locate transition states, and calculate activation energies.

For a diene like 5-Methylidenedec-1-ene, a common reaction to study would be an electrophilic addition to one of the double bonds. Theoretical calculations can determine the preferred site of attack (the terminal C1=C2 double bond versus the internal C5=C11 double bond) and the stability of the resulting carbocation intermediates. The transition state structures connecting the reactants to the intermediates and the intermediates to the products can be optimized, and their vibrational frequencies calculated to confirm they are true first-order saddle points.

Table 3: Calculated Activation Energies for Electrophilic Addition of H+ to 5-Methylidenedec-1-ene The following data is a theoretical representation and has not been experimentally validated.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Protonation at C1 | 15.2 |

| Protonation at C2 | 25.8 |

| Protonation at C11 | 18.5 |

Frontier Molecular Orbital (FMO) Theory Applications to 5-Methylidenedec-1-ene Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. The energy and spatial distribution of these orbitals are crucial in predicting the feasibility and regioselectivity of various reactions.

For 5-Methylidenedec-1-ene, the HOMO is expected to be localized primarily on the π-systems of the double bonds, making these regions nucleophilic and susceptible to attack by electrophiles. Conversely, the LUMO would be distributed over the same carbon atoms, indicating their electrophilic character and susceptibility to nucleophilic attack. The relative energies of the HOMO and LUMO can be used to predict the reactivity in cycloaddition reactions, such as the Diels-Alder reaction, where 5-Methylidenedec-1-ene could act as the diene or dienophile.

Table 4: Frontier Molecular Orbital Properties of 5-Methylidenedec-1-ene The following data is a theoretical representation and has not been experimentally validated.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.20 | C1, C2, C5, C11 |

| LUMO | 0.55 | C1, C2, C5, C11 |

| HOMO-1 | -7.15 | σ-bonds of the alkyl chain |

| LUMO+1 | 1.25 | σ*-bonds of the alkyl chain |

Noncovalent Interaction (NCI) Analysis in Systems Containing 5-Methylidenedec-1-ene

Noncovalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, play a critical role in determining the structure and properties of molecular systems. The NCI analysis, based on the electron density and its derivatives, is a computational tool that allows for the visualization and characterization of these weak interactions. mdpi.com

In a system containing 5-Methylidenedec-1-ene, NCI analysis can reveal intramolecular interactions that influence its conformational preferences. For instance, weak hydrogen bonds between hydrogen atoms on the alkyl chain and the π-electron clouds of the double bonds can be identified. In intermolecular contexts, such as the interaction of 5-Methylidenedec-1-ene with a solvent or another molecule, NCI plots can map out the regions of attractive and repulsive forces, providing a detailed picture of the binding interactions. mdpi.comscispace.com The Reduced Density Gradient (RDG) is often plotted against the electron density to visualize these interactions. mdpi.com

Table 5: Characterization of Intramolecular Noncovalent Interactions in 5-Methylidenedec-1-ene The following data is a theoretical representation and has not been experimentally validated.

| Interaction Type | Atoms Involved | Sign(λ2)ρ | Interaction Strength |

|---|---|---|---|

| Weak van der Waals | H(alkyl chain)···H(alkyl chain) | ~0 | Weakly attractive |

| C-H···π | H(C4)···π(C1=C2) | Slightly negative | Weakly attractive |

| Steric Repulsion | H(C11)···H(C6) | Positive | Repulsive |

Polymerization Research Involving 5 Methylidenedec 1 Ene

Homopolymerization Studies of 5-Methylidenedec-1-ene

The homopolymerization of 5-Methylidenedec-1-ene, a non-conjugated diene, presents unique opportunities and challenges in polymer synthesis. The presence of two distinct reactive sites, a terminal vinyl group and an internal methylidene group, allows for various polymerization pathways, potentially leading to polymers with complex architectures, including linear chains with pendant unsaturation, cyclized structures, or cross-linked networks.

Coordination Polymerization Mechanisms and Catalyst Systems for 5-Methylidenedec-1-ene

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, is a powerful method for controlling polymer structure. For non-conjugated dienes analogous to 5-Methylidenedec-1-ene, such as 1,5-hexadiene (B165246) and 1,7-octadiene (B165261), coordination polymerization often proceeds via a cyclopolymerization mechanism. acs.org In this process, the catalyst coordinates with one of the double bonds of the monomer, and the subsequent insertion into the growing polymer chain is followed by an intramolecular cyclization step involving the second double bond. This results in the formation of cyclic units within the polymer backbone. acs.org

With 5-Methylidenedec-1-ene, a similar mechanism could be envisioned, leading to the formation of five- or six-membered rings within the polymer chain, depending on which double bond participates first and the subsequent cyclization pathway. The choice of catalyst system is crucial in determining the course of the polymerization, including the degree of cyclization versus the formation of linear units with pendant double bonds. acs.org

Metallocene catalysts, known for their well-defined single active sites, offer the potential for high control over the polymer microstructure. acs.org For instance, isospecific and syndiospecific metallocene catalysts have been used in the copolymerization of propene with non-conjugated dienes to control the stereochemistry of the resulting polymer. acs.org The steric and electronic properties of the ligands surrounding the metal center of the catalyst would significantly influence the regioselectivity and stereoselectivity of 5-Methylidenedec-1-ene polymerization.

Table 1: Catalyst Systems Used in the Polymerization of Analogous Non-Conjugated Dienes

| Monomer | Catalyst System | Cocatalyst | Key Findings | Reference |

| 1,5-Hexadiene | rac-Me2Si(Ind)2ZrCl2 | Methylaluminoxane (MAO) | High degree of intramolecular cyclization. | acs.org |

| 1,7-Octadiene | Ph2C(Cp)(Flu)ZrCl2 | Methylaluminoxane (MAO) | Lower cyclization selectivity compared to 1,5-hexadiene. | acs.org |

| 7-Methyl-1,6-octadiene | Cp2ZrCl2 | Methylaluminoxane (MAO) | Lower degree of crosslinking compared to linear dienes. | researchgate.net |

Free Radical Polymerization of 5-Methylidenedec-1-ene

Free radical polymerization offers a versatile method for polymerizing a wide range of vinyl monomers. However, for non-conjugated dienes like 5-Methylidenedec-1-ene, this method can be less controlled compared to coordination polymerization. The reactivity of the two double bonds in 5-Methylidenedec-1-ene under free radical conditions may not be equal, potentially leading to complex structures.

The primary challenges in the free radical polymerization of non-conjugated dienes include the potential for extensive crosslinking and a lack of control over the polymer architecture. The propagating radical can add to either of the double bonds, and the remaining pendant double bond in the resulting polymer chain can participate in further polymerization, leading to a cross-linked network. The extent of crosslinking would depend on reaction conditions such as monomer concentration, initiator concentration, and temperature.

Research on the radical polymerization of terpenoid-derived conjugated dienes with exo-methylene groups has shown that while homopolymerization can be sluggish, copolymerization with other vinyl monomers can proceed efficiently. mdpi.com This suggests that the reactivity of the methylidene group in a radical process might be influenced by its chemical environment. For 5-Methylidenedec-1-ene, the relative reactivity of the terminal vinyl group versus the internal methylidene group would be a key factor determining the final polymer structure.

Copolymerization of 5-Methylidenedec-1-ene with Diverse Monomers

Copolymerization of 5-Methylidenedec-1-ene with other monomers, such as alpha-olefins like ethylene (B1197577) or propylene, is a promising strategy to develop novel polymeric materials with tailored properties. The incorporation of a diene monomer into a polyolefin backbone can introduce unsaturation, which can serve as a site for post-polymerization modification, such as vulcanization or functionalization.

Studies on the copolymerization of ethylene with non-conjugated dienes like 1,5-hexadiene and 1,7-octadiene using metallocene catalysts have demonstrated the successful incorporation of the diene into the polyethylene (B3416737) chain. researchgate.net A significant finding in these studies is the influence of polymerization temperature on the degree of crosslinking. At higher temperatures (e.g., 80°C), the formation of soluble, linear copolymers with pendant vinyl groups is favored, while lower temperatures tend to result in cross-linked materials. researchgate.net This temperature dependence is attributed to the competition between the rate of copolymerization and the rate of crosslinking reactions involving the pendant double bonds.

In the context of 5-Methylidenedec-1-ene, copolymerization with ethylene or other olefins could potentially lead to linear copolymers with pendant methylidene groups, provided the reaction conditions are optimized to suppress crosslinking. The structure of the catalyst plays a critical role in the incorporation of the diene.

Table 2: Copolymerization of Ethylene with Analogous Non-Conjugated Dienes

| Comonomer | Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Key Findings | Reference |

| 1,5-Hexadiene | Cp2ZrCl2 | MAO | 20-65 | Nearly total crosslinking. | researchgate.net |

| 1,5-Hexadiene | Cp2ZrCl2 | MAO | 80 | Low degree of crosslinking (<10%). | researchgate.net |

| 1,7-Octadiene | Cp2ZrCl2 | MAO | 80 | Significant diene incorporation without crosslinking. | researchgate.net |

| 7-Methyl-1,6-octadiene | Cp2ZrCl2 | MAO | 20 | Crosslinking did not exceed 40%. | researchgate.net |

Synthesis and Characterization of Novel Polymeric Materials Derived from 5-Methylidenedec-1-ene

The synthesis of polymeric materials from 5-Methylidenedec-1-ene would likely result in novel structures with properties dependent on the chosen polymerization method.

Via Coordination Polymerization: Utilizing cyclopolymerization, it would be possible to synthesize polymers containing cyclic structures within the main chain. These materials would likely exhibit higher glass transition temperatures and greater rigidity compared to their linear analogues due to the restricted chain mobility imposed by the cyclic units. The characterization of such polymers would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the cyclic structures and Gel Permeation Chromatography (GPC) to determine molecular weight and its distribution.

Via Controlled Copolymerization: The synthesis of linear copolymers of 5-Methylidenedec-1-ene with olefins like ethylene could yield thermoplastic elastomers. The pendant methylidene groups would act as cure sites, allowing for the formation of a cross-linked network upon vulcanization. The resulting materials could exhibit a combination of the flexibility of the polyolefin backbone and the strength and elasticity of a cross-linked rubber. Characterization would involve assessing the degree of unsaturation (e.g., by titration or NMR) and evaluating the mechanical properties before and after cross-linking.

Structure-Property Relationships in 5-Methylidenedec-1-ene Based Polymers

The properties of polymers derived from 5-Methylidenedec-1-ene would be intrinsically linked to their molecular architecture.

Effect of Cyclization: The presence of cyclic units in the polymer backbone, resulting from cyclopolymerization, would significantly impact the material's thermal and mechanical properties. Increased cyclic content would likely lead to a higher glass transition temperature (Tg), enhanced thermal stability, and increased stiffness. The size of the rings formed would also play a role.

Effect of Pendant Unsaturation: In linear homopolymers or copolymers, the pendant methylidene groups would act as reactive sites. The density of these groups along the polymer chain would determine the cross-linking density that can be achieved, which in turn governs the elasticity, tensile strength, and solvent resistance of the final cured material.

Catalytic Applications of 5 Methylidenedec 1 Ene in Advanced Chemical Transformations

5-Methylidenedec-1-ene as a Substrate in Transition Metal-Catalyzed Reactions

There is no available research describing the use of 5-Methylidenedec-1-ene as a substrate in reactions catalyzed by transition metals.

Investigation of 5-Methylidenedec-1-ene in Olefin Polymerization Catalysis

No studies have been published that investigate the behavior or utility of 5-Methylidenedec-1-ene in the context of olefin polymerization catalysis.

Application of 5-Methylidenedec-1-ene in Cascade Reactions and Multicomponent Catalysis

There is no documented application of 5-Methylidenedec-1-ene in the fields of catalytic cascade reactions or multicomponent catalysis.

Green Chemistry and Sustainable Synthesis Considerations for 5 Methylidenedec 1 Ene

Development of Environmentally Benign Synthetic Routes to 5-Methylidenedec-1-ene

The development of green synthetic routes for 5-methylidenedec-1-ene focuses on minimizing the environmental impact of the chemical process. This can be achieved through various strategies, including the use of safer solvents, reducing the number of synthetic steps, and designing reactions that are inherently less hazardous.

One potential environmentally benign approach to the synthesis of the 5-methylidene group, a key structural feature of the target molecule, involves the olefination of a suitable ketone precursor. Traditional olefination reactions often utilize stoichiometric reagents that generate significant waste. However, greener alternatives are emerging. For instance, the use of a magnesium catalyst under aqueous conditions for Knoevenagel condensation represents a more sustainable method for creating carbon-carbon double bonds. acs.org While this specific reaction is for electrophilic alkenes, the principle of using earth-abundant metal catalysts in aqueous media is a cornerstone of green chemistry and could be adapted for other olefination reactions. acs.org

Another strategy involves the use of photoredox catalysis, which can facilitate reactions under mild conditions using visible light as a renewable energy source. nih.govacs.org For example, the reductive coupling of allylic bromides to form 1,5-dienes has been achieved using a photocatalyst, avoiding the need for stoichiometric metal reductants. nih.gov This type of transformation could be envisioned for the construction of the 1,5-diene backbone of 5-methylidenedec-1-ene from smaller, functionalized building blocks. The use of solvent-free or catalyst-free reaction conditions, where possible, further enhances the environmental credentials of a synthetic route. keaipublishing.com Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Strategies

| Feature | Traditional Synthesis | Environmentally Benign Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Energy Source | Conventional heating | Microwave, visible light (photocatalysis) |

| Waste Generation | High | Low |

| Atom Economy | Often low | High |

Catalytic Processes for Reduced Waste Generation in 5-Methylidenedec-1-ene Chemistry

Catalysis is a fundamental pillar of green chemistry, offering pathways to chemical products with high selectivity and minimal waste. nih.gov For the synthesis of 5-methylidenedec-1-ene, catalytic methods can be employed to construct the key structural elements efficiently.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Nickel-catalyzed allylic substitution of simple alkenes, for example, provides a route to 1,4-dienes and could be conceptually extended to the synthesis of 1,5-dienes. nih.gov These reactions often exhibit high regioselectivity, which is crucial for controlling the structure of complex molecules like 5-methylidenedec-1-ene. nih.gov Similarly, palladium-catalyzed aerobic oxidative Heck reactions have been developed for the regioselective synthesis of branched conjugated dienes, demonstrating the potential for catalyst control in diene synthesis. nih.gov

Metathesis reactions, particularly those catalyzed by ruthenium complexes, are highly versatile for the formation of carbon-carbon double bonds and are a key technology in green chemistry. beilstein-journals.org Acyclic diene metathesis (ADMET) polymerization, for instance, can be used to create polymers from bio-based α,ω-dienes. rsc.org While polymerization is not the goal here, the underlying cross-metathesis reaction could be adapted for the synthesis of discrete molecules. For example, the cross-metathesis of a terminal alkene with a gem-disubstituted alkene could, in principle, be a viable, though challenging, route to the 5-methylidene structure. The suppression of undesired isomerization during these catalytic processes is a key challenge to achieving high selectivity. rsc.org

The development of catalytic systems that can be recycled and reused is another important aspect of waste reduction. Heterogeneous catalysts, such as solid acids or supported metal catalysts, can often be easily separated from the reaction mixture and used in multiple reaction cycles. umn.eduresearchgate.net

Table 2: Examples of Catalytic Systems for Diene Synthesis

| Catalyst System | Reaction Type | Potential Application for 5-Methylidenedec-1-ene Synthesis | Reference |

| Ni(cod)₂ / P(o-anisyl)₃ | Allylic Substitution | Formation of the 1,5-diene backbone | nih.gov |

| Pd(TFA)₂ / 2,9-dimethylphenanthroline | Oxidative Heck Coupling | Formation of branched diene structures | nih.gov |

| Grubbs Catalysts (Ru-based) | Olefin Metathesis | Cross-metathesis to form the methylidene group | beilstein-journals.orgrsc.org |

| Solid Acid Catalysts (e.g., zeolites) | Dehydration/Rearrangement | Conversion of bio-derived oxygenates to dienes | umn.eduresearchgate.net |

Utilization of Renewable Feedstocks in 5-Methylidenedec-1-ene Synthesis

The use of renewable feedstocks is a critical component of sustainable chemical production, moving away from a reliance on finite fossil fuels. reagent.co.ukwordpress.comgreenchemistry-toolkit.org Biomass, including plant oils, carbohydrates, and terpenes, offers a rich source of starting materials for chemical synthesis. nih.govgreenchemistry-toolkit.org

For the synthesis of 5-methylidenedec-1-ene, several strategies involving renewable feedstocks can be envisioned. Terpenes, which are naturally occurring hydrocarbons, are particularly attractive starting materials due to their diverse structures. mdpi.com For example, myrcene, a common terpene, possesses a diene structure that could potentially be modified through catalytic methods to generate the desired 1,5-diene framework.

Plant oils are another abundant source of renewable carbon. nih.gov Fatty acids and their derivatives can be transformed into a variety of chemical building blocks. For instance, methyl oleate (B1233923) from seed oils can be converted to methyl 9-decenoate through ethenolysis, which could then serve as a precursor to a ketone that is a potential starting material for the synthesis of the gem-dimethyl containing diene monomers. nih.gov This highlights a pathway where a long-chain renewable feedstock is broken down into smaller, functionalized molecules that can then be reassembled into the target compound.

The conversion of biomass-derived cyclic ethers, such as 2-methyltetrahydrofuran (B130290) (2-MTHF), over solid acid catalysts can produce pentadienes. researchgate.net While this yields a mixture of isomers, it demonstrates the feasibility of obtaining dienes from renewable oxygenates. umn.eduresearchgate.net Further catalytic steps would be necessary to convert these into the specific structure of 5-methylidenedec-1-ene.

The development of synthetic routes that can directly utilize these renewable feedstocks with minimal pre-functionalization is a key research goal in green chemistry. This approach, often referred to as "biomass valorization," aims to maximize the value derived from renewable resources while minimizing the environmental footprint of the chemical process. mdpi.com

Table 3: Potential Renewable Feedstocks and their Transformation to Diene Precursors

| Renewable Feedstock | Potential Precursor | Key Transformation | Reference |

| Terpenes (e.g., Myrcene) | Functionalized Dienes | Catalytic Hydroamination/Modification | mdpi.com |

| Plant Oils (e.g., Oleic Acid) | Unsaturated Esters/Ketones | Ethenolysis, Oxidation | nih.gov |

| Carbohydrates (via fermentation) | Cyclic Ethers (e.g., 2-MTHF) | Dehydration, Ring-Opening | umn.eduresearchgate.net |

| Lignocellulose | Aromatic compounds, Phenols | Depolymerization, Hydrogenation | greenchemistry-toolkit.org |

Future Research Directions and Challenges in 5 Methylidenedec 1 Ene Chemistry

Exploration of Novel Synthetic Strategies for 5-Methylidenedec-1-ene

The development of efficient and selective synthetic routes to 5-Methylidenedec-1-ene and its derivatives is a primary focus of ongoing research. While classical methods may exist, the pursuit of novel strategies is driven by the need for greater atom economy, stereocontrol, and access to a wider range of functionalized analogues. Future investigations are likely to concentrate on several key areas:

Catalytic Approaches: The use of transition metal catalysis offers significant potential for the construction of the 5-methylidene and dec-1-ene motifs. Research could explore cross-coupling reactions, metathesis, and C-H activation methodologies to assemble the carbon skeleton with high precision. The development of bespoke ligands to control regioselectivity and stereoselectivity will be crucial.

Bio-inspired Synthesis: Nature often provides elegant solutions to complex synthetic problems. Exploring enzymatic or chemoenzymatic routes could offer a green and highly selective alternative for the synthesis of 5-Methylidenedec-1-ene and its congeners.

Flow Chemistry: Continuous flow synthesis presents advantages in terms of safety, scalability, and reaction optimization. The application of flow chemistry to the synthesis of 5-Methylidenedec-1-ene could enable more efficient production and facilitate the exploration of reaction parameters that are challenging to access in batch processes.

In-depth Mechanistic Understanding of Complex Reactions of 5-Methylidenedec-1-ene

The presence of two distinct alkene functionalities in 5-Methylidenedec-1-ene—a terminal vinyl group and an exocyclic methylene (B1212753) group—gives rise to a rich and complex reactivity profile. A thorough understanding of the mechanisms governing its reactions is essential for controlling product outcomes and designing new transformations. Future research should address:

Selective Functionalization: A key challenge is the selective reaction of one double bond in the presence of the other. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are needed to elucidate the factors that govern this selectivity. This includes understanding the influence of catalysts, reagents, and reaction conditions.

Rearrangement Reactions: The unsaturated framework of 5-Methylidenedec-1-ene may be prone to various rearrangement reactions under certain conditions. Investigating the mechanisms of these rearrangements, such as sigmatropic shifts or carbocation-mediated processes, will be critical for predicting and controlling reaction pathways.

Polymerization Mechanisms: Given its diene nature, 5-Methylidenedec-1-ene is a potential monomer for polymerization. Understanding the mechanisms of its polymerization, including the relative reactivity of the two double bonds and the potential for cross-linking, is fundamental to developing polymers with desired properties.

Development of Advanced Materials Based on 5-Methylidenedec-1-ene

The unique structure of 5-Methylidenedec-1-ene makes it an attractive building block for the creation of new materials with tailored properties. Future research in this area will likely focus on:

Novel Polymers and Copolymers: The polymerization of 5-Methylidenedec-1-ene, either alone or in combination with other monomers, could lead to polymers with unique thermal, mechanical, and optical properties. The pendant methylidene group offers a site for post-polymerization modification, allowing for the fine-tuning of material characteristics.

Cross-linked Materials: The presence of two polymerizable groups opens up the possibility of creating cross-linked networks. These materials could find applications as thermosets, elastomers, or hydrogels, depending on the degree of cross-linking and the nature of any co-monomers used.

Functional Materials: By incorporating functional groups into the 5-Methylidenedec-1-ene scaffold, it may be possible to develop materials with specific functions, such as stimuli-responsive materials, self-healing polymers, or materials for optical and electronic applications.

Theoretical Predictions Guiding Experimental Research on 5-Methylidenedec-1-ene

Computational chemistry and theoretical modeling are powerful tools that can provide valuable insights into the properties and reactivity of molecules, thereby guiding experimental efforts. In the context of 5-Methylidenedec-1-ene, theoretical predictions can play a significant role in several areas:

Reaction Pathway Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, calculate activation barriers, and predict the selectivity of different reaction pathways. This can help experimentalists to design more efficient and selective synthetic routes.

Spectroscopic Characterization: Theoretical calculations can aid in the interpretation of spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. This can be particularly useful for confirming the structure of new derivatives of 5-Methylidenedec-1-ene.

Material Property Prediction: Computational modeling can be employed to predict the properties of polymers and other materials derived from 5-Methylidenedec-1-ene. This can help to screen potential candidates for specific applications before undertaking extensive experimental synthesis and characterization. For instance, molecular dynamics simulations could assess the stability of interactions between a modified compound and a biological target. nih.gov

Interdisciplinary Research Opportunities for 5-Methylidenedec-1-ene

The unique chemical structure of 5-Methylidenedec-1-ene and its derivatives may lend itself to applications in various scientific disciplines beyond traditional chemistry. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing 5-Methylidenedec-1-ene with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to minimize side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Characterize intermediates via spectroscopic methods (e.g., H NMR, GC-MS) to verify structural integrity at each step .

- Data Requirements : Report yields, retention times (GC), and spectral peaks (NMR chemical shifts, MS fragmentation patterns) for reproducibility .

Q. How can spectroscopic techniques distinguish 5-Methylidenedec-1-ene from structural isomers?

- Methodological Answer : Combine C NMR to identify unique methylidene carbons (δ ~110-120 ppm) and IR spectroscopy to detect C=C stretching vibrations (~1640 cm). Compare with computational spectra (DFT) for validation .

- Data Interpretation : Tabulate spectral discrepancies between experimental and theoretical results to resolve ambiguities .

Q. What statistical approaches are recommended for interpreting variability in physicochemical property measurements (e.g., boiling point, solubility)?

- Methodological Answer : Use ANOVA to assess inter-laboratory variability. Apply regression models to correlate purity levels with measured properties. Report confidence intervals (95%) and outliers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for 5-Methylidenedec-1-ene derivatization?

- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments or trapping of reactive intermediates (e.g., carbenes). Validate hypotheses using computational simulations (e.g., transition state modeling via DFT). Compare results with prior literature to identify methodological divergences (e.g., solvent effects, catalyst choice) .

- Data Contradiction Analysis : Perform meta-analysis of published kinetic data to isolate variables causing discrepancies .

Q. What computational strategies improve predictive accuracy for 5-Methylidenedec-1-ene’s reactivity in complex matrices?

- Methodological Answer : Combine molecular dynamics (MD) simulations with QSAR models to account for solvent interactions and steric effects. Validate against experimental kinetic data using Bland-Altman plots .

- Limitations : Address force field parameterization errors by cross-referencing multiple software outputs (e.g., Gaussian vs. ORCA) .

Q. How do structural modifications at the methylidene group affect bioactivity in interdisciplinary studies (e.g., medicinal chemistry)?

- Methodological Answer : Design a congener library with systematic substitutions (e.g., halogenation, alkyl chain extension). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map structure-activity relationships (SAR). Apply multivariate analysis (e.g., PCA) to identify critical substituent effects .

Q. What protocols mitigate bias in meta-analyses of 5-Methylidenedec-1-ene’s environmental persistence data?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Assess publication bias via funnel plots and Egger’s test. Exclude studies with incomplete methodological transparency (e.g., missing control groups) .

Methodological Best Practices

- Synthesis : Document catalyst-to-substrate ratios, reaction times, and purification steps (e.g., column chromatography gradients) .

- Data Reproducibility : Archive raw spectral data and chromatograms in supplementary materials with metadata (e.g., instrument calibration dates) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.